![molecular formula C9H6N2O3 B6580034 6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 212378-45-5](/img/structure/B6580034.png)
6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione
Overview
Description
The compound seems to be a derivative of pyrrolopyridine . Pyrrolopyridine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
While specific synthesis methods for “6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione” are not available, similar compounds such as pyrrolopyrazine derivatives have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Scientific Research Applications
Synthesis of Novel Cyclic Nicotinamide Analogs
This compound has been used in the synthesis of novel cyclic nicotinamide analogs . The reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .
Development of Fused Heterocyclic Systems
The compound has been used in the development of novel fused heterocyclic systems . This involves intramolecular double-alkylation at C-7 and N-6 with dihalides .
Synthesis of Pyrazolo[3,4-b]pyridines
The compound has been used in the synthesis of pyrazolo[3,4-b]pyridines . These compounds have shown promising activity against Mycobacterium tuberculosis .
Development of New Synthetic Strategies
The compound has been used in the development of new synthetic strategies, mainly based on multicomponent reactions (MCR) to construct novel polyheterocyclic compounds .
Potential Treatment of Neurological and Psychiatric Disorders
The compound has potential applications in the treatment or prevention of neurological and psychiatric disorders . This is due to its involvement with M4 muscarinic acetylcholine receptors .
Applications in Agrochemistry, Materials and Polymers Science, Optics, and Medicinal Chemistry
The compound has potential applications in different fields of knowledge such as agrochemistry, materials and polymers science, optics, and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
6-acetylpyrrolo[3,4-b]pyridine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c1-5(12)11-8(13)6-3-2-4-10-7(6)9(11)14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDUFBQXLLSBOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C2=C(C1=O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235676 | |
Record name | 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
CAS RN |
212378-45-5 | |
Record name | 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212378-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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